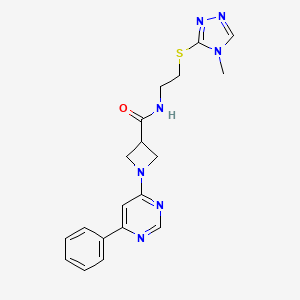

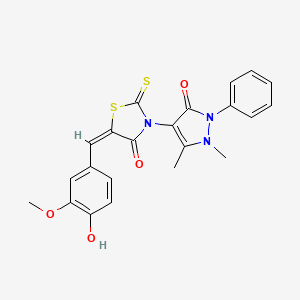

![molecular formula C20H17N3O3S2 B2522117 1-(2-((5,6-Dimethoxybenzo[d]thiazol-2-yl)amino)-4-phenylthiazol-5-yl)ethanone CAS No. 890943-51-8](/img/structure/B2522117.png)

1-(2-((5,6-Dimethoxybenzo[d]thiazol-2-yl)amino)-4-phenylthiazol-5-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 1-(2-((5,6-Dimethoxybenzo[d]thiazol-2-yl)amino)-4-phenylthiazol-5-yl)ethanone is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. The presence of a benzothiazole moiety, which is known for its fluorescence properties, suggests potential applications in analytical chemistry, such as in the detection of aromatic aldehydes . Additionally, the compound's structure hints at possible antioxidant and antimicrobial activities, as similar structures have been synthesized and evaluated for these properties .

Synthesis Analysis

The synthesis of related compounds involves the formation of Schiff's bases followed by reactions with various reagents to yield the desired products . For the compound , a similar synthetic route may involve the initial formation of a Schiff's base from a 5,6-dimethoxybenzothiazole derivative, followed by further functionalization to introduce the phenylthiazolyl and ethanone groups. The synthesis of benzothiazole derivatives can be achieved through reactions involving benzotriazole and arylthio(oxy)ethylamines or phenoxyethylamine, as demonstrated in the synthesis of 1,4-benzothiazepines .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of multiple heterocyclic rings, including benzothiazole and phenylthiazol, which are known for their electronic and photophysical properties. The dimethoxy groups on the benzothiazole ring could influence the electron density and contribute to the stability and reactivity of the molecule .

Chemical Reactions Analysis

The chemical reactivity of such a compound would be influenced by the functional groups present. The amino group attached to the benzothiazole ring could participate in nucleophilic substitution reactions, while the ethanone moiety could be involved in condensation reactions. The presence of the benzothiazole and phenylthiazol rings suggests potential for electrophilic aromatic substitution reactions, as well as the possibility of participating in cyclization reactions to form more complex heterocyclic systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely include high thermal stability and fluorescence due to the benzothiazole core. The compound's solubility in organic solvents would be influenced by the presence of the dimethoxy groups and the overall polarity of the molecule. Its antimicrobial and antioxidant activities could be assessed through assays such as the radical scavenging assay and diffusion plate method, as similar compounds have shown significant activities in these tests .

Scientific Research Applications

Synthesis and Biological Activities

- The compound has been involved in studies related to the synthesis of novel heterocyclic compounds, where it may serve as a precursor or intermediate. For instance, research has demonstrated the synthesis of new heterocyclic compounds starting from related benzofuran and benzothiazole derivatives, exploring their potential anti-inflammatory, analgesic, and anticonvulsant activities (El-Sawy et al., 2014).

- Another study focused on the microwave-mediated synthesis of benzothiazole- and benzimidazole-based heterocycles, highlighting the efficiency of such methods in creating novel compounds that could have diverse scientific and therapeutic applications (Darweesh et al., 2016).

Chemical Characterization and Derivative Synthesis

- Research on the synthesis and chemical characterization of diheteroaryl thienothiophene derivatives, including compounds related to the one , has been reported. Such studies often aim to expand the chemical space and understanding of thiazole and benzothiazole derivatives (Mabkhot et al., 2011).

Antiviral and Antimicrobial Applications

- Some derivatives of the compound have been explored for their antiviral activities, particularly in the context of synthesizing new heterocyclic compounds that could potentially serve as antiviral agents. This highlights the compound's relevance in the development of new therapeutic agents (Attaby et al., 2006).

Electrophilic and Nucleophilic Properties

- Studies assessing the nitrogen and carbon nucleophilicities of aminothiazoles have also been conducted, which could relate to derivatives of the compound . Such research provides insights into the reactivity and potential chemical applications of thiazole derivatives (Forlani et al., 2006).

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to interact with a wide range of biological targets . These targets include enzymes, receptors, and other proteins involved in various biochemical pathways .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways . They can act as inhibitors, activators, or modulators, depending on the specific target and the nature of the interaction .

Biochemical Pathways

Thiazole derivatives have been found to affect a wide range of biochemical pathways . These include pathways involved in inflammation, pain perception, microbial infection, and cancer .

Pharmacokinetics

Thiazole derivatives are generally known for their good bioavailability .

Result of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities . These include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of thiazole derivatives .

properties

IUPAC Name |

1-[2-[(5,6-dimethoxy-1,3-benzothiazol-2-yl)amino]-4-phenyl-1,3-thiazol-5-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O3S2/c1-11(24)18-17(12-7-5-4-6-8-12)22-20(28-18)23-19-21-13-9-14(25-2)15(26-3)10-16(13)27-19/h4-10H,1-3H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJBMFISNRYTHFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=C(S1)NC2=NC3=CC(=C(C=C3S2)OC)OC)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-tert-butylbenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2522034.png)

![2-Methyl-3-[(4-methylphenyl)methylamino]propanenitrile](/img/structure/B2522041.png)

![1-(Benzo[B]thiophen-2-YL)cyclopropane-1-carboxylic acid](/img/structure/B2522042.png)

![N-(3-(1H-imidazol-1-yl)propyl)-2-(4-fluorophenyl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2522048.png)

![N-(2-methoxybenzyl)-2-methyl-5-(2-methyl-5,8-dioxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,3]diazepin-3-yl)benzenesulfonamide](/img/structure/B2522050.png)

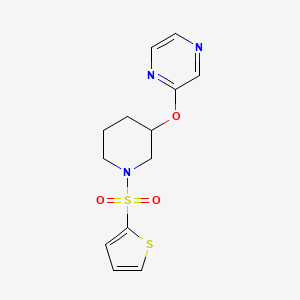

![1-(4-ethoxyphenyl)-3-(2-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2522052.png)

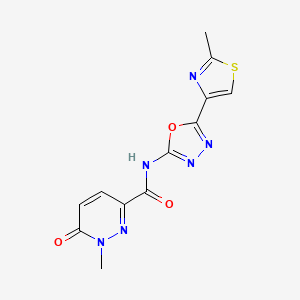

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2522053.png)

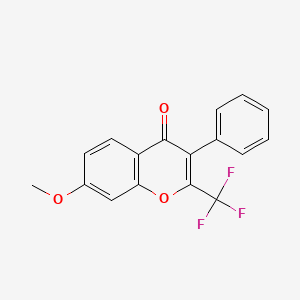

![(3E)-3-[(3-chlorophenyl)methylidene]chromen-4-one](/img/structure/B2522057.png)